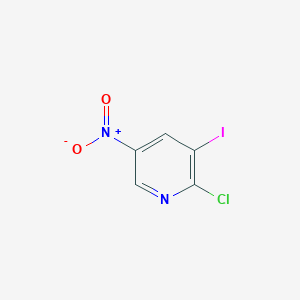

2-Chloro-3-iodo-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications in various scientific fields. chemicalbook.comresearchgate.netscielo.br The pyridine ring is a core structural motif in numerous natural products, including vitamins and alkaloids. nih.gov Furthermore, this heterocyclic system is a prevalent feature in a vast number of pharmaceutical agents and agrochemicals. nih.govgoogle.com The presence of the nitrogen atom in the six-membered aromatic ring imparts unique electronic properties and allows for a range of chemical modifications, making pyridine derivatives essential building blocks in medicinal chemistry and materials science. acrospharmatech.comacs.orged.ac.uk The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. acrospharmatech.com

Overview of Dihalogenated Nitropyridines as Key Synthetic Intermediates

Dihalogenated nitropyridines are a particularly important subclass of pyridine derivatives that serve as versatile intermediates in organic synthesis. The presence of two different halogen atoms, often with differing reactivity, allows for selective and sequential chemical transformations. This differential reactivity is a key feature that enables chemists to introduce a variety of functional groups at specific positions on the pyridine ring through well-established cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the nitro group further activates the pyridine ring towards nucleophilic aromatic substitution, providing an additional avenue for functionalization. This multi-faceted reactivity makes dihalogenated nitropyridines powerful tools for the construction of highly substituted and complex molecular scaffolds.

Academic Relevance of 2-Chloro-3-iodo-5-nitropyridine in Complex Molecular Architecture

This compound (CAS Number: 25391-60-0) is a prime example of a dihalogenated nitropyridine that holds significant academic and synthetic relevance. sigmaaldrich.com Its structure, featuring a chloro, an iodo, and a nitro group on the pyridine ring, offers multiple reaction sites for chemists to exploit. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 3-position. Subsequently, the chlorine atom at the 2-position can be targeted in a second transformation, providing a stepwise approach to building complex molecules.

A documented synthesis of this compound involves the treatment of 2-hydroxy-3-iodo-5-nitropyridine with trichlorophosphate in N,N-dimethyl-formamide. chemicalbook.com This method provides a reliable route to this valuable synthetic intermediate.

The strategic positioning of the reactive halogen and nitro groups makes this compound a sought-after precursor for the synthesis of a variety of complex heterocyclic systems, including those with potential biological activity such as kinase inhibitors. acs.orgnih.govnih.gov Research in this area continues to uncover new applications for this versatile building block, solidifying its importance in the field of advanced organic synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-iodo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMEUQAQSZVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456729 | |

| Record name | 2-Chloro-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-60-0 | |

| Record name | 2-Chloro-3-iodo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25391-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Iodo 5 Nitropyridine and Analogous Systems

Direct Nitration Strategies for Pyridine (B92270) Precursors

Direct nitration of the pyridine ring is a challenging transformation due to the intrinsic electron-deficient nature of the heterocycle. researchgate.netpearson.com The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions like nitration significantly more difficult than for benzene. researchgate.netyoutube.com Furthermore, under the strongly acidic conditions typical for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen readily protonates, forming a pyridinium (B92312) ion. This further deactivates the ring, rendering it even less susceptible to attack by the nitronium ion (NO₂⁺) electrophile. youtube.com

To overcome these challenges, several strategies have been developed:

Nitration of Activated Pyridines: The introduction of electron-donating groups (EDGs) onto the pyridine ring can facilitate nitration. For instance, aminopyridines and hydroxypyridines are more amenable to nitration than pyridine itself. A common approach involves the nitration of 2-aminopyridine, which primarily yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). google.comgoogle.com This mixture then requires separation before further synthetic steps.

Nitration of Pyridine-N-Oxides: A widely used and effective strategy is the nitration of pyridine-N-oxide. The N-oxide oxygen atom is electron-donating through resonance, which activates the pyridine ring, particularly at the 4-position, towards electrophilic attack. youtube.comwikipedia.org For example, 2-chloropyridine-N-oxide can be nitrated with a mixture of nitric and sulfuric acid to produce 2-chloro-4-nitropyridine-N-oxide in good yield. prepchem.com The N-oxide group can later be removed by reduction with reagents like phosphorus trichloride (B1173362) or triphenylphosphine (B44618) to yield the desired nitropyridine. youtube.comwikipedia.org

Harsh Reaction Conditions: For unactivated or deactivated pyridines, nitration can sometimes be forced by using aggressive conditions, such as high temperatures and strongly acidic media (e.g., fuming sulfuric acid or "oleum"). youtube.comquora.com For example, a chlorinated pyridine has been successfully nitrated at 110°C using a mixture of sulfuric and nitric acid. youtube.com However, these conditions often lead to low yields and side reactions.

A summary of representative nitration reactions on pyridine precursors is presented below.

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Not specified | google.com |

| 2-Chloropyridine-N-oxide | 90% HNO₃ / H₂SO₄ | 2-Chloro-4-nitropyridine-N-oxide | Not specified | prepchem.com |

| 4-Chloro-2-aminopyridine | fuming HNO₃ / H₂SO₄ | 4-Chloro-2-amino-3-nitropyridine | Not specified | google.com |

Halogenation Approaches to Pyridine Derivatives

Halogenated pyridines are crucial intermediates in organic synthesis, providing a handle for further functionalization through cross-coupling and nucleophilic substitution reactions. chemrxiv.org The introduction of halogens onto the pyridine ring can be accomplished through various methods, the choice of which depends on the desired regioselectivity and the substitution pattern of the starting material.

Electrophilic Halogenation Challenges and Solutions in Pyridine Chemistry

Similar to nitration, direct electrophilic halogenation of pyridine is difficult due to the electron-deficient character of the ring. researchgate.netchemrxiv.org The reaction requires harsh conditions, such as high temperatures and the use of Lewis or Brønsted acids, and often results in low yields or mixtures of products. chemrxiv.org The reaction is electronically mismatched, as the π-system of pyridine is a poor nucleophile for halogen electrophiles. chemrxiv.org

Several solutions have been devised to address these challenges:

Radical Halogenation: At high temperatures, halogenation can proceed via a radical mechanism, which is less sensitive to the electronic properties of the pyridine ring. youtube.com For example, the gas-phase chlorination of pyridine at high temperatures is an industrial method to produce 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.orgyoutube.com

Activation via N-Oxidation: As with nitration, converting pyridine to its N-oxide activates the ring, facilitating electrophilic substitution.

Directed Metalation: A powerful strategy involves the deprotonation of a pyridine derivative at a specific position using a strong base (directed metalation), followed by quenching the resulting organometallic intermediate with an electrophilic halogen source. This allows for precise regiocontrol that is often unattainable through direct electrophilic substitution. znaturforsch.com

Ring-Opening/Ring-Closing Strategy: A novel approach involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. For instance, pyridines can be converted to Zincke imine intermediates, which undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closure to regenerate the aromatic pyridine system. chemrxiv.orgthieme-connect.com

Regioselective Halogenation Techniques for Substituted Pyridines

Controlling the position of halogenation is critical in multi-step syntheses. The regiochemical outcome is typically governed by the electronic and steric effects of the substituents already present on the pyridine ring.

Electron-Donating Groups: Substituents like amino (-NH₂) and hydroxyl (-OH) groups are strongly activating and ortho-, para-directing. Halogenation of these derivatives, for example with N-bromosuccinimide (NBS), often proceeds smoothly and with high regioselectivity, directed by the activating group. youtube.com

Directed Ortho-Metalation (DoM): Certain functional groups can direct deprotonation (metalation) to an adjacent ortho position. Halogens themselves can act as directing groups. For instance, the metalation of 2-chloropyridine can be directed to the 3-position, allowing for the introduction of an electrophile at that specific site. znaturforsch.com Similarly, 3-bromopyridine (B30812) can be regioselectively lithiated at the 4-position. znaturforsch.com

Halogen/Metal Exchange: In substrates already containing a halogen, a halogen/metal exchange reaction can be employed. This reaction is particularly useful for introducing a different halogen or another functional group. The reactivity order for this exchange is typically I > Br > Cl. For example, an iodinated or brominated pyridine can be treated with an organomagnesium or organolithium reagent to form a pyridyl-metal species, which can then be functionalized. znaturforsch.com

The table below illustrates some regioselective halogenation techniques.

| Substrate | Reagents | Technique | Product | Yield | Reference |

| 3,5-Dibromopyridine | 1. TMPMgCl·LiCl; 2. DMF | Directed Metalation | 3,5-Dibromopyridine-2-carbaldehyde | 85% | znaturforsch.com |

| 2-Phenylpyridine | 1. Tf₂O, HNBn₂, collidine; 2. NIS; 3. EtOH, NH₄OAc | Zincke Imine Intermediate | 2-Phenyl-3-iodopyridine | Not specified | chemrxiv.orgthieme-connect.com |

| 2-Amino-3,4-dimethylpyridine | NBS, MeCN | Electrophilic Halogenation | 2-Amino-5-bromo-3,4-dimethylpyridine | Not specified | youtube.com |

Substitution Reactions for Pyridine Functionalization

Substitution reactions are fundamental to the synthesis of complex pyridine derivatives. These can involve the displacement of a leaving group, such as a halogen, from the ring by a nucleophile (nucleophilic aromatic substitution, SₙAr) or the transformation of one functional group into another.

Synthesis of 2-Chloro-3-iodo-5-nitropyridine via Halogen Exchange

Halogen exchange reactions, such as the Finkelstein reaction, are a common method for preparing iodo- and fluoro-aromatic compounds from the corresponding chloro- or bromo-derivatives. However, for the specific synthesis of this compound, this route is not the most commonly reported. The primary synthetic pathways typically involve constructing the substituted ring system and then converting a different functional group into the 2-chloro substituent. The direct iodination of a precursor like 2-chloro-5-nitropyridine (B43025) is a more direct halogenation approach rather than an exchange.

Phosphoryl Chloride and Phosphorus Pentachloride Mediated Transformations from Pyridinols

A robust and widely utilized method for the synthesis of 2-chloropyridines involves the chlorination of the corresponding 2-hydroxypyridines (which exist in tautomeric equilibrium with pyridin-2-ones). wikipedia.orgchempanda.comnih.gov Reagents such as phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) are effective for this transformation. chemicalbook.com

This methodology is directly applicable to the synthesis of the title compound, This compound . The synthesis starts from 2-hydroxy-3-iodo-5-nitropyridine. Treatment with phosphoryl chloride (trichlorophosphate) in a high-boiling solvent like N,N-dimethylformamide (DMF) effectively replaces the hydroxyl group with a chlorine atom to yield the final product. chemicalbook.com

A similar strategy is employed for the synthesis of the related compound, 2-chloro-5-nitropyridine, from 2-hydroxy-5-nitropyridine (B147068) using a mixture of PCl₅ and POCl₃. chemicalbook.com This reaction proceeds at elevated temperatures, and after workup, provides the chlorinated product in high yield and purity. chemicalbook.com

The table below summarizes these key transformations.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Hydroxy-3-iodo-5-nitropyridine | POCl₃, Quinoline (B57606), DMF | This compound | 96% | chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |

| Pyridine-N-oxide | POCl₃, Triethylamine (B128534) | 2-Chloropyridine | 90% | lookchem.com |

Optimization of Reaction Conditions for Synthetic Efficiency and Yield

The efficient synthesis of this compound is critical for its application in further chemical synthesis. A primary route to this compound involves the chlorination of 2-hydroxy-3-iodo-5-nitropyridine. Research has demonstrated a highly effective method yielding 96% of the desired product. chemicalbook.com This process utilizes quinoline and trichlorophosphate in N,N-dimethylformamide (DMF) as the solvent, with the reaction proceeding at 120°C for 2 hours. chemicalbook.com

While this specific high-yield method is established, the optimization of reaction conditions is a continuous effort in chemical synthesis to improve yield, reduce costs, and enhance safety and environmental profiles. Drawing from synthetic strategies for analogous dihalogenated nitropyridines, several parameters can be considered for optimization.

For the chlorination of hydroxynitropyridines, the choice of chlorinating agent is a key variable. Alternatives to trichlorophosphate include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). For instance, the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine has been achieved using a combination of phosphorus oxychloride and phosphorus pentachloride at temperatures ranging from 100-105°C. google.com Another approach employs thionyl chloride in the presence of a catalytic amount of DMF. nih.gov

The role of the base or catalyst is also crucial. In the reported synthesis of this compound, quinoline acts as a base. chemicalbook.com In other systems, organic bases such as triethylamine or N,N-diethylaniline have been used to facilitate the chlorination of hydroxypyridines. google.com The optimization of the base, including its nature and stoichiometry, can significantly impact reaction efficiency.

Solvent selection is another parameter that can be fine-tuned. While DMF is a common solvent for such reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds, other high-boiling aprotic solvents could be explored. chemicalbook.com The reaction temperature and time are intrinsically linked and their optimization is essential to ensure complete conversion of the starting material while minimizing the formation of by-products. Techniques such as Thin Layer Chromatography (TLC) are often employed to monitor the progress of the reaction to determine the optimal reaction time. google.com

A summary of potential optimization parameters for the synthesis of this compound from 2-hydroxy-3-iodo-5-nitropyridine is presented below:

| Parameter | Reported Condition chemicalbook.com | Potential Variations for Optimization |

| Chlorinating Agent | Trichlorophosphate | Phosphorus oxychloride, Thionyl chloride |

| Base/Catalyst | Quinoline | Triethylamine, N,N-Diethylaniline, Pyridine |

| Solvent | N,N-dimethylformamide (DMF) | Other aprotic polar solvents (e.g., DMAc) |

| Temperature | 120°C | 80-150°C |

| Reaction Time | 2 hours | Optimization based on reaction monitoring (TLC) |

By systematically investigating these parameters, it may be possible to further enhance the efficiency and yield of the synthesis of this compound, potentially leading to more cost-effective and scalable production methods.

Comparative Analysis of Synthetic Routes for Dihalogenated Nitropyridines

Several synthetic strategies exist for the preparation of dihalogenated nitropyridines, each with its own set of advantages and disadvantages. A comparative analysis of these routes provides valuable insights for selecting the most appropriate method based on factors such as the availability of starting materials, desired substitution pattern, scalability, and safety considerations.

Route 1: From Hydroxynitropyridines

This is a common and often high-yielding approach, as exemplified by the synthesis of this compound from its corresponding 2-hydroxy precursor. chemicalbook.com The synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine further illustrates this strategy. google.comgoogle.com

Advantages: The starting hydroxynitropyridines can often be prepared from readily available precursors. The chlorination step is typically efficient and can lead to high yields of the desired product.

Route 2: From Aminonitropyridines

This route involves the diazotization of an aminonitropyridine followed by a Sandmeyer-type reaction to introduce a halogen. For example, 2-amino-5-nitropyridine can be converted to 2-hydroxy-5-nitropyridine via diazotization, which is then chlorinated. google.com

Advantages: Aminonitropyridines can be accessible starting materials.

Route 3: From Nitropyridines via Halogenation

Direct halogenation of a nitropyridine can be a more direct approach, but often suffers from a lack of regioselectivity. For instance, the chlorination of 3-nitropyridine (B142982) with phosphorus oxychloride can lead to a mixture of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, with the latter often being the minor product. google.com

Advantages: This can be a more direct route if the desired isomer can be obtained with good selectivity.

Disadvantages: Poor regioselectivity often leads to the formation of isomeric mixtures that are difficult to separate, resulting in lower yields of the target compound. The reaction conditions can be harsh.

Route 4: De Novo Synthesis of the Pyridine Ring

This approach involves constructing the substituted pyridine ring from acyclic precursors. For example, a method for producing 2-hydroxy-5-nitropyridine involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by cyclization. google.com The resulting hydroxynitropyridine is then chlorinated.

Advantages: This method can provide access to specific substitution patterns that are difficult to achieve through functional group interconversion on a pre-existing pyridine ring. It can also avoid the use of harsh nitrating agents.

A summary of these synthetic routes is provided in the table below:

| Synthetic Route | Starting Material Example | Key Transformation(s) | General Advantages | General Disadvantages |

| From Hydroxynitropyridines | 2-Hydroxy-3-iodo-5-nitropyridine | Chlorination | Often high-yielding, direct conversion | Requires synthesis of the precursor |

| From Aminonitropyridines | 2-Amino-5-nitropyridine | Diazotization, Hydrolysis, Chlorination | Accessible starting materials | Potentially hazardous reagents, multi-step |

| From Nitropyridines | 3-Nitropyridine | Direct Halogenation | Potentially more direct | Often poor regioselectivity, harsh conditions |

| De Novo Ring Synthesis | 2-Halogenated acrylate, Nitromethane | Condensation, Cyclization, Chlorination | Access to specific isomers, avoids nitration | Multi-step, may require extensive optimization |

The choice of the optimal synthetic route for a particular dihalogenated nitropyridine will depend on a careful evaluation of these factors, with the goal of achieving the desired product in a safe, efficient, and cost-effective manner.

Reactivity and Mechanistic Investigations of 2 Chloro 3 Iodo 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of functional groups onto the aromatic core. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.comwikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com

Regioselectivity and Chemoselectivity in SNAr with Diverse Nucleophiles

In 2-Chloro-3-iodo-5-nitropyridine, the two halogen atoms at positions 2 and 3 offer distinct sites for nucleophilic attack. The regioselectivity of SNAr reactions on dihalopyridines is a complex interplay of electronic and steric factors. Generally, the position of the electron-withdrawing nitro group dictates the preferred site of attack. The nitro group at the 5-position activates the ortho (C4 and C6) and para (C2) positions towards nucleophilic attack.

While specific studies on this compound are not extensively detailed in the provided search results, general principles of SNAr on substituted pyridines can be applied. For instance, in reactions of 2,4-dichloropyrimidines, the regioselectivity is highly sensitive to other substituents on the ring. wuxiapptec.com The presence of an electron-donating group at C-6 can direct substitution to the C-2 position instead of the usually favored C-4 position. wuxiapptec.com In the case of this compound, the relative reactivity of the C-Cl versus the C-I bond is a key determinant of chemoselectivity.

Cross-coupling reactions, which share mechanistic similarities with SNAr, often show a preference for the oxidative addition to the C-I bond over the C-Cl bond due to the lower bond dissociation energy of the C-I bond. baranlab.org This suggests that in many SNAr reactions, the iodide at the 3-position might be preferentially substituted. However, the electronic activation by the nitro group at the 5-position strongly favors attack at the C2 and C6 positions. Given that C2 is substituted with a chlorine atom, this position is a likely site for nucleophilic attack.

Influence of Nitro Group and Halogen Substituents on SNAr Pathway

The nitro group plays a pivotal role in activating the pyridine ring for SNAr reactions. wikipedia.orgnumberanalytics.com Its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. numberanalytics.com The positioning of the nitro group ortho or para to the leaving group is most effective for this stabilization. wikipedia.org In this compound, the nitro group is para to the chloro substituent and meta to the iodo substituent. This electronic arrangement strongly favors nucleophilic attack at the C2 position, leading to the displacement of the chloride ion.

The nature of the halogen leaving group also influences the reaction rate. The typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. nih.gov This is often referred to as the "element effect" and is considered evidence for a rate-determining first step (nucleophilic addition). nih.gov However, in some systems, this order can be different. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a different rate-determining step. nih.gov In the context of this compound, while chlorine is generally a better leaving group than iodine in many SNAr reactions, the stronger activation of the C2 position by the para-nitro group is the dominant factor.

It is also noteworthy that the nitro group itself can act as a leaving group in some SNAr reactions, particularly when the ring is highly electron-deficient. stackexchange.com

Investigation of Meisenheimer Complex Formation and Stability

Stable Meisenheimer complexes can often be isolated and characterized, particularly when multiple strong electron-withdrawing groups are present on the aromatic ring. wikipedia.orgnih.gov The formation of spirocyclic Meisenheimer complexes, through intramolecular SNAr reactions, can lead to exceptionally stable adducts. nih.gov In the context of this compound, the attack of a nucleophile at the C2 position would lead to a Meisenheimer complex where the negative charge is delocalized onto the nitro group at the 5-position. The stability of this intermediate would be a key factor in the feasibility and rate of the substitution reaction.

Hydride-induced Meisenheimer complex formation has also been studied, particularly in the context of nitroaromatic compounds with biological activity. nih.govrsc.org The efficiency of forming these complexes can correlate with the compound's biological function. nih.govrsc.org

Reactivity Towards Anionic S-, N-, and O-Nucleophiles

The reactivity of nitropyridines with various nucleophiles has been a subject of interest. In the case of 3-R-5-nitropyridines, it has been found that anionic sulfur (S-), nitrogen (N-), and oxygen (O-) nucleophiles tend to result in the substitution of the non-activated nitro group. nih.gov However, in this compound, the presence of good halogen leaving groups at activated positions makes the substitution of the halogens more likely.

The reaction of 2-chloropyridines with nucleophiles like amines is a common method for introducing nitrogen-containing groups onto the pyridine ring. youtube.com The reaction proceeds through an addition-elimination mechanism, analogous to the reaction of acid chlorides. youtube.com Similarly, reactions with thiols and alkoxides would be expected to proceed at the activated C2 position of this compound.

A study on the reaction of 2-chloro-5-nitropyrimidine (B88076) with α-nucleophile derivatives showed that the reaction mechanism could be borderline between a concerted and a stepwise pathway. researchgate.net Mass spectrometry analysis confirmed that the nucleophilic attack occurred from the -SH group of biothiols. researchgate.net

Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group at the nucleophilic center. organic-chemistry.org

Mechanisms of Carbon-Hydrogen Alkylation via VNS on Nitropyridines

The VNS reaction on nitropyridines involves the initial addition of a carbanion, stabilized by a group such as sulfonyl, to a carbon atom bearing a hydrogen, typically ortho or para to the nitro group. nih.govacs.org This addition forms a Meisenheimer-type adduct. nih.govacs.org The subsequent step is a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring, leading to the alkylated product. nih.govacs.orgacs.org

The mechanism of VNS on a model nitroarene with chloromethyl sulfone involves the addition of the carbanion to the nitroarene, followed by a base-induced β-elimination of HCl to yield the anion of the alkylated product. nih.govacs.org This process is sometimes referred to as an "umpoled Friedel-Crafts reaction" because the leaving group is attached to the α-position of the alkylating agent. nih.govacs.org

For substituted nitroarenes, the regioselectivity of VNS is generally directed by the nitro group, with substitution occurring at the ortho and para positions. organic-chemistry.org In halonitroarenes, VNS is typically faster than the SNAr of the halogen, with the exception of some fluorine-substituted nitroarenes. organic-chemistry.org

Mechanistic studies have revealed that steric hindrance can play a significant role in the elimination step of the VNS reaction. nih.govacs.orgacs.org For instance, the reaction of electrophilic nitropyridines with a hindered isopropyl carbanion can result in a stable Meisenheimer-type adduct that does not undergo elimination due to steric constraints that prevent the necessary planarization for effective stabilization of the resulting benzyl (B1604629) anion. nih.govacs.orgacs.org

While there is no specific information in the provided search results on the VNS reaction of this compound, the general principles of VNS on nitropyridines suggest that C-H alkylation would be possible at the C4 and C6 positions, which are ortho to the nitro group. The presence of the halogen substituents would likely influence the regioselectivity and reactivity.

Steric and Electronic Factors Governing VNS Regioselectivity

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. researchgate.net The reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by the elimination of the leaving group to afford the substituted product. In the case of this compound, the strong electron-withdrawing nitro group at the C-5 position significantly acidifies the ring protons and activates the pyridine nucleus towards nucleophilic attack.

The regioselectivity of VNS reactions on this substrate is primarily governed by electronic effects. The nitro group directs the incoming nucleophile to the positions ortho and para to itself, which correspond to the C-4 and C-6 positions. The C-2 position is also ortho to the nitro group but is already substituted with a chlorine atom. Therefore, nucleophilic attack is anticipated to occur preferentially at the C-4 and C-6 positions.

Steric hindrance also plays a crucial role in determining the final product distribution. The presence of the halogen atoms at the C-2 (chlorine) and C-3 (iodine) positions can influence the accessibility of the adjacent C-4 position to the incoming nucleophile. The larger iodine atom at C-3 is expected to exert a more significant steric effect than the chlorine atom at C-2, potentially disfavoring nucleophilic attack at the C-4 position. Consequently, the C-6 position, being less sterically hindered, might be the more favored site for VNS.

Computational studies on related nitropyridine systems have shown that the stability of the intermediate Meisenheimer-type adducts and the subsequent elimination step are critical in determining the reaction outcome. researchgate.net For hindered nucleophiles, the formation of a stable adduct that can undergo the necessary conformational changes for elimination is essential. In this compound, the electronic activation by the nitro group at both C-4 and C-6 is strong, but the steric environment around these positions will ultimately dictate the regioselectivity of the VNS reaction.

Cross-Coupling Reactions of Halogenated Pyridines

The presence of two different halogen atoms at the C-2 and C-3 positions of this compound allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds is the key to achieving this selectivity.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are fundamental transformations in modern organic synthesis. A key principle governing the selectivity in molecules with multiple halogen substituents is the relative reactivity of the carbon-halogen bonds. In general, the reactivity of aryl halides in these reactions follows the order: I > Br > Cl > F.

For this compound, the C-I bond at the C-3 position is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Cl bond at the C-2 position. This difference in reactivity allows for selective cross-coupling at the C-3 position while leaving the C-2 chloro substituent intact. This selective functionalization can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | Typical Reactivity Order |

| Ar-I | ~65 | Highest |

| Ar-Br | ~81 | High |

| Ar-Cl | ~96 | Moderate |

| Ar-F | ~123 | Low |

This table provides generalized information. Actual reactivity can be influenced by the specific reaction conditions and the electronic nature of the aryl group.

This differential reactivity enables a sequential functionalization strategy. First, a palladium-catalyzed cross-coupling reaction can be performed at the C-3 position. The resulting product, a 2-chloro-3-substituted-5-nitropyridine, can then be subjected to a second cross-coupling reaction at the C-2 position, often requiring more forcing conditions to cleave the stronger C-Cl bond.

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. byjus.comorganic-chemistry.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound. byjus.com In the context of this compound, an Ullmann-type reaction could potentially lead to the formation of symmetrical biaryl structures. However, these reactions often require high temperatures and can suffer from low yields. byjus.com

More contemporary copper-catalyzed methods have been developed that proceed under milder conditions. These reactions can be used to form C-N, C-O, and C-S bonds. For instance, the reaction of a halogenated nitropyridine with an amine in the presence of a copper catalyst can lead to the formation of an aminopyridine derivative. In the case of this compound, selective coupling at the more reactive C-3 iodo position with a nucleophile like an amine or an alcohol could be envisioned under copper catalysis.

A related transformation has been reported for 2-chloro-3-nitropyridine (B167233), which reacts with various anilines to yield 3-nitro-N-arylpyridin-2-amines. acs.org This suggests that similar C-N bond-forming reactions could be applied to this compound, likely occurring preferentially at the C-3 position due to the greater lability of the C-I bond.

Reductive Transformations of the Nitro Group and Halogens

The nitro group and the halogen substituents in this compound are all susceptible to reduction. The selective reduction of one functional group in the presence of others is a significant challenge and depends on the choice of reducing agent and reaction conditions.

The nitro group can be reduced to various functional groups, including nitroso, hydroxylamino, and amino groups. This transformation is commonly achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The reduction of the nitro group is often the most facile transformation due to the high electron affinity of the nitro functionality.

The halogen atoms can also be removed through reductive dehalogenation. The ease of reductive cleavage of the carbon-halogen bond generally follows the trend I > Br > Cl. Therefore, in this compound, the C-I bond at the C-3 position is expected to be more readily reduced than the C-Cl bond at the C-2 position.

Table 2: Potential Products of Reductive Transformations of this compound

| Reducing Agent/Conditions | Potential Major Product(s) |

| Mild reduction (e.g., controlled potential electrolysis) | 2-Chloro-3-iodo-5-aminopyridine |

| Stronger reduction (e.g., SnCl2, HCl) | 5-Aminopyridin-3-ol (after potential dehalogenation and rearrangement) |

| Catalytic hydrogenation (e.g., H2, Pd/C) | 5-Aminopyridine (with complete dehalogenation) |

| Selective deiodination conditions | 2-Chloro-5-nitropyridine (B43025) |

The actual products will depend on the specific reagents and reaction conditions employed.

Chemoselective reduction of the nitro group without affecting the halogen substituents is a valuable synthetic strategy. This would yield 2-chloro-3-iodo-5-aminopyridine, a versatile intermediate for further functionalization. Conversely, selective reductive deiodination could provide access to 2-chloro-5-nitropyridine.

Radical Reactions and Their Mechanistic Implications in Halogenated Pyridines

While ionic reactions are more common for halogenated nitropyridines, the possibility of radical-mediated transformations should also be considered. Radical reactions can be initiated by heat, light (photolysis), or the use of radical initiators. The presence of weak bonds, such as the C-I bond, can facilitate the formation of radical species.

In this compound, homolytic cleavage of the C-I bond would generate a pyridyl radical at the C-3 position. This radical could then participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or cyclization if a suitable tethered group is present.

The mechanistic implications of such radical reactions are significant. The formation of a pyridyl radical opens up reaction pathways that are not accessible through ionic mechanisms. For example, a pyridyl radical could be trapped by a radical scavenger or undergo an intramolecular cyclization to form a new ring system.

Copper-catalyzed radical-relay reactions have emerged as powerful methods for C-H functionalization. nih.govrsc.org While specific examples involving this compound are not prevalent in the literature, the general principles of these reactions could be applicable. For instance, a copper catalyst could facilitate the generation of a radical on the pyridine ring, which could then be functionalized. The mechanistic understanding of these processes is an active area of research. nih.govrsc.orgnih.gov

The interplay between the different functional groups in this compound would also influence the course of any radical reaction. The electron-withdrawing nitro group can affect the stability and reactivity of any radical intermediates formed on the pyridine ring.

Derivatization and Functionalization Strategies Employing 2 Chloro 3 Iodo 5 Nitropyridine

Selective Functional Group Transformations on the Pyridine (B92270) Scaffold

The presence of a nitro group alongside two different halogen atoms on the pyridine ring offers opportunities for selective chemical transformations. The most prominent of these is the chemoselective reduction of the nitro group to an amine. This transformation is critical as it unveils a new reactive site for further functionalization, such as amide bond formation or diazotization, while preserving the valuable halogen handles for subsequent cross-coupling reactions.

The reduction of nitroarenes in the presence of aryl halides can be challenging due to potential dehalogenation. However, several methods have proven effective for this selective transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) is a common and effective method for reducing the nitro group while leaving the chloro and iodo substituents intact. Other reagent systems, such as tin(II) chloride or iron powder in acidic media, are also employed to achieve this conversion, providing a foundational step for more complex syntheses. The resulting 2-chloro-3-iodo-pyridin-5-amine is a key intermediate, opening up a different set of derivatization pathways compared to the parent nitro compound.

Introduction of Diverse Functional Groups (e.g., Alkyl, Aryl, Amino, Thiol)

The two halogen atoms on the 2-chloro-3-iodo-5-nitropyridine scaffold serve as primary sites for the introduction of new functional groups through various cross-coupling and substitution reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows for the selective introduction of aryl, alkyl, and alkynyl groups at the C3 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodopyridine with an organoboron reagent (boronic acids or esters). This is a powerful method for introducing a wide variety of aryl and heteroaryl substituents.

Sonogashira Coupling: Terminal alkynes can be coupled at the C3 position using a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction is instrumental in synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C3 position.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is strongly activated by the electron-withdrawing nitro group at the para-position (C5). youtube.comnih.gov This activation makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). youtube.com A wide range of nucleophiles, including amines (R₂NH), thiols (RSH), and alkoxides (RO⁻), can readily displace the chloride, providing a straightforward method to install amino, thiol, and ether functionalities at this position. youtube.comnih.gov

Regioselective Elaboration of the Polysubstituted Pyridine Core

The true synthetic power of this compound lies in the ability to perform sequential and regioselective reactions. By carefully choosing the reaction type and conditions, chemists can selectively functionalize one position while leaving the others available for subsequent transformations.

The general strategy involves exploiting the differential reactivity of the C-I and C-Cl bonds. A typical synthetic sequence involves:

Palladium-catalyzed cross-coupling at the C3-Iodo position: A Suzuki, Sonogashira, or other palladium-catalyzed reaction is first performed to introduce a desired group at the more reactive C3 position.

Nucleophilic aromatic substitution at the C2-Chloro position: The resulting 2-chloro-3-substituted-5-nitropyridine can then be subjected to SNAr conditions to replace the activated chlorine atom with a nucleophile.

This stepwise approach allows for the controlled and predictable synthesis of highly substituted and complex pyridine derivatives from a single, readily available starting material.

Table 1: Regioselective Functionalization Reactions This table is illustrative of the general principles of regioselectivity. Specific yields for the target compound may vary.

| Position | Reaction Type | Typical Reagents/Catalysts | Introduced Group |

|---|---|---|---|

| C3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Aryl |

| C3 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | R₂NH, K₂CO₃, DMF | Amino (NR₂) |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | RSH, K₂CO₃, DMF | Thiol (SR) |

| C5 | Nitro Group Reduction | Fe, NH₄Cl, EtOH/H₂O | Amino (NH₂) |

Development of Novel Heterocyclic Systems from this compound

Beyond simple functionalization, this compound is a valuable precursor for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The strategy typically involves a two-step process: initial functionalization followed by an intramolecular cyclization reaction.

A prime example is the synthesis of pyrido[2,3-b]pyrazines . nih.gov This can be achieved by first performing a nucleophilic aromatic substitution at the C2 position with a 1,2-diamine, such as ethylenediamine. The resulting intermediate, a 2-(2-aminoethylamino)-3-iodo-5-nitropyridine, can then undergo a second transformation. After reduction of the nitro group to an amine, an intramolecular cyclization can be induced, often catalyzed by a palladium complex, to form the fused pyrazine (B50134) ring. This creates the pyrido[2,3-b]pyrazine (B189457) core, a scaffold found in numerous biologically active molecules. nih.govnih.gov

This general principle of functionalization followed by cyclization can be extended to synthesize a variety of other fused systems, such as thieno[2,3-b]pyridines (by introducing a thiol and then cyclizing) or other nitrogen-containing fused rings, demonstrating the profound utility of this compound as a strategic starting material. researchgate.net

Applications of 2 Chloro 3 Iodo 5 Nitropyridine in Complex Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in the Synthesis of Bioactive Molecules

The strategic positioning of the chloro, iodo, and nitro groups on the pyridine (B92270) ring allows for sequential and site-selective reactions, making 2-chloro-3-iodo-5-nitropyridine a key intermediate in the synthesis of diverse bioactive molecules. nih.govchemicalbook.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the iodine atom at the 3-position is ideal for cross-coupling reactions, and the nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized. This multi-faceted reactivity enables chemists to introduce a variety of substituents and build complex molecular frameworks.

For instance, nitropyridine derivatives are instrumental in creating a number of potent inhibitors for enzymes like Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.govresearchgate.net They are also used in the synthesis of compounds that inhibit glycogen (B147801) synthase kinase-3 (GSK3), which is involved in the addition of phosphate (B84403) molecules to serine and threonine amino acid residues. nih.gov

Scaffold Hopping and Scaffold Derivatization Strategies in Drug Discovery

In the field of drug discovery, scaffold hopping and derivatization are crucial strategies for identifying novel drug candidates with improved properties. Scaffold hopping involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to explore new chemical space and intellectual property. nih.govnih.gov Scaffold derivatization, on the other hand, focuses on modifying the peripheral substituents of a core scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties.

The this compound core lends itself to both of these strategies. Its unique substitution pattern can serve as a novel scaffold, or it can be used to derivatize existing pharmacophores. For example, the pyridine core can be a replacement for other heterocyclic or aromatic systems in known drug molecules. The ability to selectively functionalize the three positions of the ring allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Precursor in the Development of Pharmaceutical Agents

The versatility of this compound as a synthetic intermediate has led to its use in the development of a variety of pharmaceutical agents. openpr.com

In the realm of oncology, derivatives of this compound have shown promise as anti-cancer agents. nih.govnih.govmdpi.com For example, it has been used as a starting material in the synthesis of novel thiourea (B124793) and thiazolidinone derivatives that exhibit cytotoxic activity against prostate cancer cell lines. nih.gov The synthesis involves the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine, followed by reduction of the nitro group and subsequent derivatization. nih.gov Studies have shown that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells. nih.gov

Furthermore, this chemical has been utilized in creating pyrano[3,2-c]quinoline analogues which have been evaluated for their anti-inflammatory and anticancer properties. researchgate.net The unique structural framework of 4-thiazolidinone, often combined with other moieties, is a significant area of research for developing new anticancer drugs due to its ability to target multiple cellular pathways involved in tumor growth. mdpi.com

In the context of inflammation, various pyridine derivatives have been investigated for their therapeutic potential. google.comnih.gov Certain imidazopyridine derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

The pyridine nucleus is a common feature in many antimicrobial agents. The reactivity of this compound allows for the introduction of various functional groups that can enhance antimicrobial activity. For instance, it can be used to synthesize novel acyclic phosphonate (B1237965) nucleotide analogs that incorporate azolopyridine fragments, which have been investigated for their potential antiviral properties. nih.gov

Additionally, derivatives of 2-chloro-3-nitropyridine (B167233) have been explored as intermediates in the synthesis of potential anti-AIDS drugs. guidechem.com The ability to construct complex heterocyclic systems from this starting material is crucial for developing new therapeutic options against HIV.

Building Block for Agrochemicals and Crop Protection Agents

The applications of this compound extend beyond pharmaceuticals into the field of agrochemicals. semanticscholar.org

Pyridine-based compounds are widely used in the agricultural industry as herbicides and pesticides. google.comgoogle.com this compound serves as a valuable building block for the synthesis of these agrochemicals. For instance, it can be used to create novel nitropyridine-containing phenylaminoacetates and propionates that exhibit significant herbicidal activity. nih.gov One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has shown high efficacy against barnyard grass. nih.gov

Furthermore, this compound is a precursor in the synthesis of a new class of insecticides. nih.gov The synthetic route often involves the nucleophilic substitution of the chlorine atom with appropriate hydroxyl compounds. nih.gov The resulting derivatives have demonstrated activity against various pests. nih.gov The development of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has also led to the discovery of potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for herbicides. nih.gov

Exploration in Material Science for Advanced Materials

The strategic placement of electron-withdrawing and sterically significant groups on the pyridine core of this compound imparts a high degree of reactivity and functionality. This makes it a compelling candidate for incorporation into various material science applications, where precise control over electronic and physical properties is paramount. While direct research on this specific molecule is emerging, its potential can be inferred from the extensive studies on related nitropyridine derivatives and their role in creating advanced materials.

Creation of Polymers and Coatings

The reactivity of the chloro and iodo substituents in this compound allows for its integration into polymeric structures through various coupling reactions. The compound can serve as a monomer or a functionalizing agent to impart specific properties to the resulting polymers and coatings.

The general approach to incorporating such a molecule into a polymer backbone involves leveraging the reactivity of its halogen atoms. For instance, the chloro and iodo groups can participate in cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate co-monomers. This would enable the creation of conjugated polymers where the nitropyridine unit is part of the delocalized π-system. The strong electron-withdrawing nature of the nitro group would significantly influence the electronic properties of the resulting polymer, potentially leading to materials with low band gaps, a desirable characteristic for conductive polymers.

While specific data on polymers derived from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest that its incorporation could lead to materials with enhanced thermal stability, chemical resistance, and specific electronic functionalities. Coatings formulated with such polymers could exhibit improved adhesion and barrier properties due to the polar nature of the nitropyridine moiety.

| Potential Polymerization Reaction | Co-monomer Type | Potential Polymer Property |

| Suzuki Coupling | Boronic acid or ester functionalized monomer | Conjugated polymer with tailored electronic properties |

| Stille Coupling | Organotin functionalized monomer | Functional polymer with potential for further modification |

| Sonogashira Coupling | Alkyne-functionalized monomer | Rigid-rod polymer with potential for liquid crystalline behavior |

This table presents potential polymerization pathways for this compound based on established organometallic cross-coupling reactions.

Development of Organic Optical Materials

The field of organic optical materials, including those for nonlinear optics (NLO) and organic light-emitting diodes (OLEDs), relies heavily on molecules with specific electronic and photophysical properties. The structure of this compound suggests its potential utility in this area. Supplier information from chemical companies often categorizes this compound under materials for organic photovoltaics (OPV), organic field-effect transistors (OFETs), and OLEDs, indicating its relevance in the development of organic electronic devices. mdpi.com

Research on analogous compounds provides strong evidence for this potential. For instance, studies on 2-cyclooctylamino-5-nitropyridine have demonstrated its use in polymer-dispersed liquid-crystalline systems for holographic recording, highlighting the nonlinear optical properties of nitropyridine derivatives. The presence of a nitro group, a strong electron acceptor, is a common feature in molecules designed for NLO applications as it contributes to a large molecular hyperpolarizability.

Furthermore, research into new 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives has shown their potential as dyes in chitosan-based polymers for smart packaging films, underscoring the tunable optical properties of substituted nitropyridines. mdpi.com These derivatives exhibit intense and stable colors, a property that is crucial for optical materials.

In the context of this compound, the combination of the electron-withdrawing nitro group and the polarizable iodine atom could lead to significant second or third-order nonlinear optical responses. When incorporated into a polymer matrix or used as a dopant, it could contribute to materials with applications in frequency doubling, optical switching, and other photonic devices.

| Potential Optical Application | Key Molecular Feature | Anticipated Material Property |

| Nonlinear Optics (NLO) | Strong electron-withdrawing nitro group, polarizable iodine atom | High molecular hyperpolarizability, potential for second or third-order NLO effects |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient pyridine ring | Electron-transporting or host material properties |

| Organic Photovoltaics (OPV) | Tunable energy levels due to substituents | Component in the active layer to facilitate charge separation and transport |

This table outlines potential applications of this compound in organic optical materials based on the functions of its constituent chemical groups.

Future Research Directions and Unexplored Reactivity

Development of More Sustainable and Greener Synthetic Approaches

The current synthesis of halogenated nitropyridines often involves harsh conditions, such as the use of strong acids for nitration and hazardous reagents for halogenation, which can generate significant chemical waste. For instance, traditional methods for producing related compounds like 2-chloro-5-nitropyridine (B43025) have faced challenges with low selectivity, the need to separate multiple isomers, and the generation of large amounts of acidic wastewater. google.com A disclosed synthesis route for 2-Chloro-3-iodo-5-nitropyridine involves reacting 2-hydroxy-3-iodo-5-nitropyridine with trichlorophosphate and quinoline (B57606) in N,N-dimethyl-formamide at high temperatures. chemicalbook.com

Future research should focus on developing greener alternatives that improve atom economy and reduce environmental impact. Key areas for investigation include:

One-Pot Syntheses: Designing multi-step reactions in a single vessel to minimize purification steps and solvent usage. A "one-pot" method has been successfully developed for 2-chloro-5-nitropyridine, which avoids nitration and diazotization reactions entirely, presenting a safer and more efficient pathway. google.com

Alternative Reagents: Exploring milder and more selective halogenating and nitrating agents to reduce byproduct formation and improve safety.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability.

A comparison of a traditional synthesis for a related compound and a potential greener approach highlights the areas for improvement.

| Aspect | Traditional Synthesis (e.g., for 2-chloro-5-nitropyridine) | Future Greener Approach (Goal) |

|---|---|---|

| Starting Materials | 2-aminopyridine, requiring nitration with nitric/sulfuric acid. google.com | Less hazardous, readily available precursors. |

| Key Reactions | Nitration, diazotization, chlorination. google.com | Catalytic cycles, one-pot condensation/cyclization. google.com |

| Byproducts/Waste | Significant acidic wastewater, multiple isomers requiring separation. google.com | High atom economy, minimal waste streams. |

| Safety | Use of unstable diazonium salts, harsh acids. google.com | Milder conditions, avoidance of hazardous intermediates. |

Investigation of Novel Catalytic Systems for Functionalization

The two distinct halogen atoms on the this compound scaffold offer differential reactivity that can be exploited for selective functionalization. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions. Future research should concentrate on developing novel catalytic systems that can precisely control this selectivity.

Potential research directions include:

Selective Cross-Coupling: Developing palladium, copper, or nickel catalysts that can selectively activate the C-I bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the C-Cl bond intact for subsequent transformations.

Dual-Catalyzed Reactions: Designing systems where two different catalysts operate in one pot to functionalize both positions in a controlled sequence.

Asymmetric Catalysis: Introducing chirality by using chiral ligands in catalytic systems to synthesize enantiomerically enriched pyridine (B92270) derivatives for applications in medicinal chemistry.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is a largely unexplored frontier. The nitro group is a well-known electron-withdrawing group and can influence the electronic properties of the molecule, making it a candidate for photoredox and electrochemical transformations.

Future studies could investigate:

Photoredox Catalysis: Using visible light and a photocatalyst to generate radical intermediates, potentially enabling novel C-H functionalization or cross-coupling reactions under mild conditions.

Electrosynthesis: Employing electrical current to drive redox reactions, offering a reagent-free and sustainable method for functionalizing the pyridine ring or for the reductive coupling of the nitro group.

Photo-induced Rearrangements: Investigating whether UV irradiation can induce rearrangements or fragmentations, leading to entirely new molecular scaffolds.

Application in High-Throughput Synthesis of Chemical Libraries

High-throughput synthesis (HTS) is a cornerstone of modern drug discovery, enabling the rapid generation of large and diverse compound libraries. nih.gov The structure of this compound makes it an ideal scaffold for HTS. Its two distinct reactive handles (the chloro and iodo groups) allow for the sequential or parallel introduction of a wide variety of substituents.

Future applications in this area would involve:

Scaffold Decoration: Using automated synthesis platforms to react this compound with a diverse set of building blocks (e.g., boronic acids, amines, alkynes) to rapidly generate a library of thousands of unique derivatives.

Diversity-Oriented Synthesis: Developing reaction pathways that not only substitute the halogen atoms but also modify the pyridine ring itself, thus creating significant molecular diversity from a single starting scaffold. The utility of nitropyridines as intermediates in the synthesis of bioactive molecules, including kinase inhibitors, is well-documented and supports the value of such libraries. nih.gov

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. For related compounds like 2-chloro-5-nitropyridine, Density Functional Theory (DFT) has been used to calculate molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net Furthermore, Gauge-Invariant Atomic Orbital (GIAO) methods have been employed to predict NMR chemical shifts. researchgate.net

Applying these advanced computational methods to this compound would enable:

Reactivity Prediction: Calculating charge distributions and frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of selective reactions.

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them against biological targets to prioritize the synthesis of compounds with the highest predicted activity.

Spectroscopic Analysis: Simulating NMR, IR, and Raman spectra to aid in the characterization of newly synthesized derivatives.

Crystallographic and computational data for related nitropyridines provide a template for the types of studies that could accelerate the rational design of this compound derivatives.

| Parameter | 2-Chloro-5-nitropyridine researchgate.netnih.gov | 2-Chloro-3-nitropyridine (B167233) researchgate.net |

|---|---|---|

| Formula | C₅H₃ClN₂O₂ | C₅H₃ClN₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/n |

| Key Structural Feature | Molecule is nearly planar. researchgate.netnih.gov | Nitro group is twisted 38.5° relative to the ring. researchgate.net |

| Computational Method (Example) | Density Functional Theory (DFT) | Not specified in search result |

| Calculated Properties (Example) | HOMO/LUMO, Molecular Geometry, NMR Shifts. researchgate.net | Not specified in search result |

Q & A

What are the critical safety precautions for handling 2-Chloro-3-iodo-5-nitropyridine in laboratory settings?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance under EN 374 standards) and ANSI-approved goggles to prevent skin/eye contact. Wear a lab coat and closed-toe shoes .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of dust or vapors. Use HEPA-filtered respirators for large-scale handling .

- Storage: Store in a tightly sealed container in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Monitor for iodine liberation under prolonged storage .

How can researchers design a synthetic route to introduce iodine at the 3-position of 2-chloro-5-nitropyridine?

Level: Advanced

Answer:

A plausible method involves halogen exchange :

Substrate Preparation: Start with 2-chloro-5-nitropyridine (synthesized via nitration of 2-chloropyridine using mixed HNO₃/H₂SO₄ at 0–5°C) .

Iodination: Use a CuI-catalyzed Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) with KI in polar aprotic solvents (e.g., DMF) at 120°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Optimization: Vary temperature, catalyst loading (e.g., 10 mol% CuI), and reaction time (6–24 hrs) to maximize yield. Purify via column chromatography (Rf = 0.3 in 1:3 EtOAc/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.